3-Octanol

Overview

Description

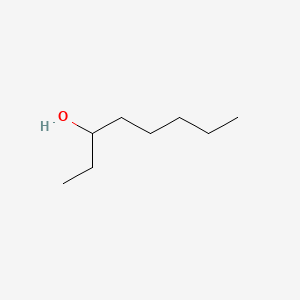

3-Octanol (CAS 589-98-0) is a secondary aliphatic alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. It is characterized by a hydroxyl group (-OH) attached to the third carbon of an eight-carbon chain. Synonyms include ethyl amyl carbinol, octan-3-ol, and amyl ethyl carbinol .

Preparation Methods

Reduction of Octan-3-one

Lithium Aluminum Hydride (LiAlH₄) Reduction

Octan-3-one (CH₃(CH₂)₄COCH₂CH₃) undergoes reduction to 3-octanol using LiAlH₄, a strong hydride donor. The reaction proceeds in dry ether under reflux, following a two-step mechanism :

-

Hydride Transfer : LiAlH₄ delivers a hydride ion to the carbonyl carbon, generating an alkoxide intermediate.

-

Acidic Quench : Hydrolysis with water or dilute acid yields the secondary alcohol.

This method is highly efficient, with near-quantitative yields in laboratory settings. However, LiAlH₄’s moisture sensitivity and exothermic reactivity necessitate careful handling .

Enantioselective Reduction

Recent advances employ chiral ligands like (1R,2S)-N-methylephedrine to achieve asymmetric reduction of octan-3-one. By coordinating to the ketone, these ligands induce stereoselective hydride transfer, producing enantiomerically enriched this compound . Such methods are critical for pharmaceutical applications where chirality influences bioactivity.

Grignard Reaction from Aldehydes

Pentanal and Propylmagnesium Bromide

Aldehydes offer an alternative route to this compound. For instance, pentanal (CH₃(CH₂)₃CHO) reacts with propylmagnesium bromide (CH₃CH₂CH₂MgBr) in ether :

-

Nucleophilic Addition : The Grignard reagent adds to the aldehyde’s carbonyl group, forming a secondary alkoxide.

-

Protonation : Acidic workup yields this compound (CH₃(CH₂)₃CH(OH)CH₂CH₂CH₃).

This method’s modularity allows tuning the aldehyde and Grignard reagent to target specific alcohol isomers.

Propanal and Pentylmagnesium Bromide

A complementary approach uses propanal (CH₃CH₂CHO) and pentylmagnesium bromide (CH₃(CH₂)₄MgBr). The reaction follows analogous steps, producing this compound with comparable efficiency .

Industrial and Scalable Methods

Catalytic Hydrogenation of Unsaturated Alcohols

While not directly cited in the provided sources, industrial-scale synthesis often involves hydrogenation of unsaturated precursors like 3-octen-2-ol. Palladium or nickel catalysts facilitate H₂ addition across double bonds, yielding this compound at elevated pressures (5–10 atm) .

Sustainable Synthesis Considerations

Recent efforts prioritize green chemistry principles. For example, waste-derived this compound from peppermint oil processing has been esterified into surfactants using para-toluene sulfonic acid (PTSA), achieving 96% yields at 80–85°C . Such methods highlight the compound’s role in circular economy frameworks.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Reagent/Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard (Ketone) | Hexan-2-one | Ethyl MgBr | Anhydrous ether, RT | High yield; simple setup | Moisture-sensitive; racemic product |

| Reduction | Octan-3-one | LiAlH₄ | Dry ether, reflux | Near-quantitative yield | Hazardous reagent; no enantiocontrol |

| Grignard (Aldehyde) | Pentanal | Propyl MgBr | Anhydrous ether, RT | Modular substrate selection | Requires aldehyde optimization |

| Enantioselective | Octan-3-one | LiAlH₄ + chiral ligands | Dry ether, 0–25°C | Stereoselective synthesis | Costly ligands; specialized setup |

Chemical Reactions Analysis

Types of Reactions: 3-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound can form 3-octanone. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: this compound can be reduced to octane by catalytic hydrogenation. This reaction involves the use of hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) under high pressure.

Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced by other functional groups. For example, reacting this compound with hydrogen chloride (HCl) can produce 3-chlorooctane.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

- Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), high pressure.

- Substitution: Hydrogen chloride (HCl).

Major Products:

- Oxidation: 3-Octanone.

- Reduction: Octane.

- Substitution: 3-Chlorooctane.

Scientific Research Applications

Flavor and Fragrance Industry

3-Octanol is widely used in the production of flavors and fragrances. It serves as a precursor for the synthesis of various esters that are integral to flavor formulations. Its strong odor profile makes it suitable for creating artificial flavors, particularly in food products like orange flavoring .

Pharmaceutical Applications

The compound is utilized in the synthesis of pharmaceuticals and plasticizers. Its properties allow it to act as a solvent or intermediate in drug formulation processes. Research indicates that this compound may also play a role in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs .

Environmental Science

In environmental studies, this compound is employed to evaluate partition coefficients in octanol-water systems, which are crucial for understanding the bioavailability and toxicity of various compounds . It serves as a model compound for assessing the behavior of organic pollutants in aquatic environments.

Case Study 1: Flavoring Agent Development

A study conducted on the use of this compound in flavoring agents highlighted its effectiveness in enhancing the sensory profiles of food products. The research demonstrated that incorporating this compound significantly improved flavor intensity and consumer acceptance in citrus-flavored beverages.

Case Study 2: Pharmaceutical Formulation

In a pharmaceutical context, this compound was tested as a solvent for poorly soluble drugs. The study revealed that formulations containing this compound enhanced drug solubility and bioavailability, leading to improved therapeutic efficacy compared to traditional solvents.

Mechanism of Action

The mechanism of action of 3-Octanol involves its interaction with biological membranes and proteins. As a volatile organic compound, it can diffuse through cell membranes and affect cellular processes. In fungi, this compound has been shown to disrupt membrane integrity, leading to cell death . It can also modulate signaling pathways in plants and microorganisms, affecting their growth and development .

Comparison with Similar Compounds

Key Properties:

- Chemical Structure : Linear carbon chain with a secondary alcohol group.

- Physical State : Liquid at room temperature.

- Applications : Used in flavor and fragrance industries due to its earthy, mushroom-like aroma .

- Safety: Evaluated for genotoxicity, reproductive toxicity, and environmental impact; deemed safe under current usage levels with a Margin of Exposure (MOE) >100 for repeated-dose toxicity .

1-Octanol

- Structure : Primary alcohol (OH on terminal carbon).

- Molecular Formula : C₈H₁₈O.

- Odor Profile: Aldehydic, burnt, and chemical-like, contrasting with 3-octanol’s earthy notes .

- Applications : Used in perfumes and solvents.

- Key Difference: Primary vs. secondary alcohol structure affects volatility and solubility. 1-Octanol has a higher boiling point (195°C) compared to this compound (~175°C) due to stronger intermolecular hydrogen bonding in primary alcohols .

| Property | This compound | 1-Octanol |

|---|---|---|

| Boiling Point | ~175°C | ~195°C |

| Odor | Earthy, mushroom | Aldehydic, burnt |

| Alcohol Type | Secondary | Primary |

3-Octanone

- Structure : Ketone (C=O group on third carbon).

- Molecular Formula : C₈H₁₆O.

- Odor Profile : Pungent, cheese-like.

- Biological Role: Both this compound and 3-octanone serve as alarm pheromones in termites and ants. Worker termite corpses release more 3-octanone initially, while this compound peaks later, suggesting complementary roles in communication .

- Key Difference: The ketone group in 3-octanone increases volatility and reactivity compared to the alcohol group in this compound.

| Property | This compound | 3-Octanone |

|---|---|---|

| Functional Group | -OH (alcohol) | C=O (ketone) |

| Role in Termites | Delayed release | Immediate signal |

| Aroma | Earthy | Pungent, cheesy |

1-Octen-3-ol

- Structure : Unsaturated alcohol (double bond between C1 and C2, -OH on C3).

- Molecular Formula : C₈H₁₆O.

- Odor Profile : Mushroom-like, metallic.

- Applications: Found in areca nuts, scallion pancakes, and shiitake mushrooms. In shiitakes, 1-octen-3-ol decreases rapidly during drying, while this compound degrades more slowly .

- Key Difference: The double bond in 1-octen-3-ol enhances its reactivity and lowers its boiling point (~84°C) compared to this compound.

| Property | This compound | 1-Octen-3-ol |

|---|---|---|

| Boiling Point | ~175°C | ~84°C |

| Stability | More stable | Oxidizes readily |

| Aroma Intensity | Moderate | Strong |

2-Ethyl-1-hexanol

- Structure : Branched primary alcohol.

- Molecular Formula : C₈H₁₈O.

- Odor Profile : Citrus, floral.

- Applications : Used in plastics and coatings.

- Key Difference: Branching reduces intermolecular forces, lowering viscosity and boiling point compared to linear this compound .

Analytical Chemistry

- GC-MS Internal Standard: this compound is preferred over 1-octanol for quantitation due to consistent volatility and minimal interference .

- Volatile Profiling: Detected in Antrodia juniperina (76.22% of aroma components) alongside 3-octanone and nerolidol .

Ecological Roles

- Termite Corpses: Worker termites release this compound 1–16 hours postmortem, while soldiers emit it immediately, indicating caste-specific decomposition signaling .

- Ant Pheromones: Crushed ant heads containing this compound trigger mandible-gaping behavior in Acromyrmex octospinosus, unlike 3-octanone, which is species-specific .

Food and Fragrance

- Shiitake Mushrooms: this compound decreases from 5.8% (fresh) to 0.61% (late drying stage), reflecting its stability compared to 1-octen-3-ol, which disappears entirely .

- Wine Aromas: Contributes "dairy" notes in Cabernet Sauvignon, distinct from 1-octanol’s "burnt" character .

Biological Activity

3-Octanol, a straight-chain fatty alcohol with the molecular formula C8H18O, has garnered attention in various fields due to its biological activities. This article reviews its biological properties, including cytotoxicity, antioxidant effects, and pheromonal activities.

- Molecular Formula : C8H18O

- Molecular Weight : 130.23 g/mol

- CAS Number : 111-87-5

1. Cytotoxicity and Antioxidant Properties

Recent studies have investigated the cytotoxic and antioxidant properties of this compound alongside other monoterpenes. In one study, this compound was evaluated for its effects on brine shrimp lethality and hemolytic activity in mice erythrocytes.

- Brine Shrimp Lethality Bioassay :

- Hemolysis Test :

- Antioxidant Activity :

| Test Type | Concentration (μg/mL) | Observed Effect |

|---|---|---|

| Brine Shrimp Lethality | ≥125 | Increased toxicity |

| Hemolysis | ≤250 | <25% hemolysis |

| DPPH Scavenging | Variable | Moderate scavenging capacity |

2. Pheromonal Activity

This compound has been identified as a significant pheromone in certain ant species. Research indicates that the (R)-(-)-3-octanol is an active attractant pheromone for Myrmica ants.

- Study Findings :

3. Hormonal-like Effects

Another notable aspect of this compound is its hormone-like action observed in fungal species such as Botrytis cinerea. The compound has been identified as a bioactive substance that can influence physiological processes in other organisms.

- Research Insights :

Case Studies and Research Findings

-

Antioxidant Potential :

A comparative study on several monoterpenes including this compound demonstrated that while it possesses some antioxidant properties, it is overshadowed by more potent compounds like nerol and estragole . -

Ecological Role :

The identification of this compound as a pheromone in Myrmica ants illustrates its ecological significance, potentially influencing social behaviors within ant colonies .

Q & A

Basic Research Questions

Q. How is 3-octanol structurally characterized, and what analytical techniques are essential for its identification?

- Methodological Answer: this compound (C₈H₁₈O) is a secondary alcohol with a hydroxyl group on the third carbon of an eight-carbon chain. Key structural features include 5 rotatable bonds and a secondary alcohol group . For identification:

- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI) at 70 eV. The base peak for this compound typically appears at m/z 59 (C₃H₇O⁺) .

- FT-IR : Look for O-H stretching (3200–3600 cm⁻¹) and C-O absorption (1050–1200 cm⁻¹) .

- NMR : In CDCl₃, the hydroxyl proton appears as a broad singlet (~1.5 ppm), and the C-3 proton resonates near 3.4 ppm (multiplet) .

Q. What are the standard synthesis routes for this compound in laboratory settings?

- Methodological Answer:

- Grignard Reaction : React 1-pentyl magnesium bromide with propanal to yield this compound after hydrolysis .

- Hydrogenation of 3-Octanone : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) under H₂ pressure reduces the ketone to the alcohol .

- Biocatalytic Routes : Use Saccharomyces cerevisiae or E. coli engineered for selective hydroxylation of alkanes .

Q. How can researchers ensure purity and avoid contaminants in this compound samples?

- Methodological Answer:

- Distillation : Fractional distillation at 174–176°C (boiling point) under reduced pressure minimizes degradation .

- Chromatography : Purify via silica gel column chromatography (hexane:ethyl acetate, 9:1) or preparative GC .

- Purity Validation : Confirm >97% purity using GC-FID and compare retention indices with NIST reference data .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer:

- Ventilation : Use fume hoods to limit inhalation exposure (rat LD₅₀ >5000 mg/kg, but irritant to mucous membranes) .

- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin (causes mild irritation in rodents) .

- Storage : Keep in sealed containers away from oxidizers (e.g., HNO₃) at <25°C .

Advanced Research Questions

Q. How does stereochemistry influence this compound’s physicochemical properties and applications?

- Methodological Answer: The S-enantiomer of this compound is naturally occurring (e.g., in Mentha suaveolens) and exhibits distinct volatility and solubility compared to the R-form .

- Chiral Separation : Use β-cyclodextrin-based GC columns or chiral HPLC (e.g., Chiralcel OD-H) .

- Thermodynamic Differences : The S-enantiomer has a slightly lower boiling point (~0.5°C difference) due to intermolecular hydrogen bonding variations .

Q. What role does this compound play in microbial volatile organic compound (MVOC) profiling?

- Methodological Answer: this compound is a biomarker for fungal contamination (e.g., Alternaria alternata) and can be detected at ppm levels using:

- TD-GC-MS : Thermal desorption coupled with GC-MS (sensitivity: 0.1 ng/L) .

- SPME Fibers : Carboxen/PDMS coatings optimize adsorption for headspace sampling .

- Data Interpretation : Correlate this compound peaks with sesquiterpenes (e.g., β-cubebene) to confirm microbial activity .

Q. How can researchers resolve contradictions in reported octanol-water partition coefficients (log P) for this compound?

- Methodological Answer: Discrepancies in log P values (range: 2.8–3.2) arise from experimental conditions (e.g., pH, temperature). To standardize:

- Shake-Flask Method : Saturate water with this compound at 25°C, measure concentrations via UV-Vis (λ = 270 nm) .

- Chromatographic Derivation : Use reverse-phase HPLC retention times calibrated against known log P standards .

Q. What advanced techniques characterize this compound’s thermodynamic properties?

- Methodological Answer:

- Critical Parameters : Measure critical temperature (Tₐ = 472 K) and density (ρₐ = 0.825 g/cm³) using high-pressure differential scanning calorimetry (HP-DSC) .

- Heat Capacity : Determine Cₚ (liquid) via adiabatic calorimetry (reported: 298 J/mol·K at 25°C) .

- Vapor Pressure : Use the Antoine equation with constants derived from Geiseler et al. (1966) .

Q. Key Research Challenges

Properties

IUPAC Name |

octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRPBPVERJPACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862252 | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a strong, oily-nutty, herbaceous odour | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, ether; insoluble in water | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.824 | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0 | |

| Record name | 3-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl alcohol, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029063283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DZ0U3U1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-45.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.